molecular formula C9H7BrN2O B12986832 2-Amino-6-bromoquinolin-3-ol

2-Amino-6-bromoquinolin-3-ol

Cat. No.: B12986832
M. Wt: 239.07 g/mol
InChI Key: DUVMVZYQVLSMJG-UHFFFAOYSA-N
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Description

2-Amino-6-bromoquinolin-3-ol is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are nitrogen-containing heterocyclic compounds that exhibit a wide range of pharmacological properties, making them valuable in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-bromoquinolin-3-ol typically involves the bromination of 2-aminoquinolin-3-ol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the quinoline ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-bromoquinolin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 2-aminoquinolin-3-ol.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium alkoxides or Grignard reagents are employed under appropriate conditions.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 2-Aminoquinolin-3-ol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-6-bromoquinolin-3-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.

    Medicine: Quinoline derivatives, including this compound, are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: The compound is utilized in the development of dyes, pigments, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-Amino-6-bromoquinolin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The specific pathways involved depend on the target enzyme or receptor and the biological context.

Comparison with Similar Compounds

    2-Aminoquinolin-3-ol: Lacks the bromine substituent, resulting in different reactivity and biological activity.

    2-Amino-6-chloroquinolin-3-ol: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

    2-Amino-6-fluoroquinolin-3-ol: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and biological interactions.

Uniqueness: 2-Amino-6-bromoquinolin-3-ol is unique due to the presence of the bromine atom, which influences its reactivity and interactions with biological targets. The bromine substituent can enhance the compound’s ability to participate in halogen bonding, a type of non-covalent interaction that can be crucial in drug design and molecular recognition processes.

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

2-amino-6-bromoquinolin-3-ol

InChI

InChI=1S/C9H7BrN2O/c10-6-1-2-7-5(3-6)4-8(13)9(11)12-7/h1-4,13H,(H2,11,12)

InChI Key

DUVMVZYQVLSMJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1Br)O)N

Origin of Product

United States

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